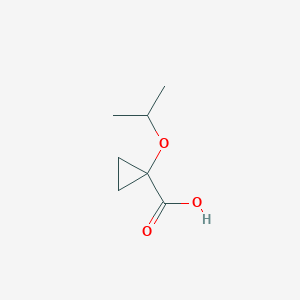

1-Isopropoxycyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-propan-2-yloxycyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c1-5(2)10-7(3-4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

AMHXPIRUPFULRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1(CC1)C(=O)O |

Origin of Product |

United States |

Structural and Functional Group Analysis Within the Context of Cyclopropane Derivatives

The chemical nature of 1-Isopropoxycyclopropanecarboxylic acid is dictated by the interplay of its three core components: the cyclopropane (B1198618) ring, the isopropoxy (ether) group, and the carboxylic acid group. The cyclopropane ring is characterized by substantial ring strain, approximately 115 kJ/mol, due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. nih.gov This strain imparts "pi-character" to the C-C single bonds, making the ring susceptible to cleavage under relatively mild conditions. wiley-vch.de

Attached to a single carbon of this strained ring are two functional groups with opposing electronic effects: an electron-donating isopropoxy group and an electron-withdrawing carboxylic acid group. This arrangement classifies the molecule as a "donor-acceptor" (D-A) cyclopropane. nih.gov In D-A cyclopropanes, the vicinal charge-stabilizing groups polarize the carbon-carbon bond between them, facilitating ring-opening to form a versatile 1,3-dipole or zwitterionic synthon. nih.govnih.gov The isopropoxy group acts as the electron donor, while the carboxylic acid functions as the acceptor. This inherent polarization is the key to the unique reactivity profile of this class of compounds, making them valuable building blocks in a variety of chemical transformations. nih.govacs.org

Historical Context of Cyclopropanecarboxylic Acid Chemistry and Analogues

The study of cyclopropane (B1198618) derivatives is built upon a rich history dating back to the late 19th century. The parent compound, cyclopropane, was first synthesized in 1881. mdpi.com Shortly after, in 1884, the first functionalized cyclopropane derivative was prepared, sparking interest in the unique properties of these strained ring systems. wiley-vch.de

The parent molecule for the compound of interest, cyclopropanecarboxylic acid, became a key analogue for study. Classic synthetic routes to cyclopropanecarboxylic acid were developed, such as the hydrolysis of cyclopropyl (B3062369) cyanide. acs.org A notable method published in 1944 involves the treatment of 4-chlorobutyronitrile (B21389) with sodium hydroxide (B78521), followed by hydrolysis, to yield the desired acid. nih.gov The development of these foundational synthetic methods paved the way for the exploration of a wide range of substituted cyclopropanes. The introduction of donor and acceptor groups on the same carbon atom was a significant advancement, leading to the highly reactive and synthetically useful class of D-A cyclopropanes that are a focus of intense research today. acs.org

Significance of Carboxylic Acid and Ether Functionalities in Organic Synthesis

The two functional groups present in 1-Isopropoxycyclopropanecarboxylic acid are cornerstones of organic synthesis. The carboxylic acid moiety is one of the most important functional groups in organic chemistry. Its acidic proton allows for salt formation, which can dramatically alter a molecule's solubility and handling properties. nih.gov Furthermore, carboxylic acids are versatile precursors for a vast number of other functional groups, including esters, amides, acid chlorides, and alcohols. This reactivity makes them central to the synthesis of pharmaceuticals, polymers, and agrochemicals. acs.org

Ethers, characterized by a C-O-C linkage, are generally less reactive than carboxylic acids, making them useful as protecting groups for alcohols or as stable linkers within larger molecules. The oxygen atom in an ether can act as a hydrogen bond acceptor, influencing solubility and intermolecular interactions. In the context of donor-acceptor cyclopropanes, alkoxy groups like isopropoxy are common and effective electron-donating groups that activate the cyclopropane (B1198618) ring for cleavage and subsequent reactions. nih.gov The combination of these two functionalities in one molecule creates a bifunctional building block with potential for diverse chemical manipulations.

Research Gaps and Opportunities in the Study of 1 Isopropoxycyclopropanecarboxylic Acid

Retrosynthetic Analysis of the this compound Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible synthetic routes. The primary disconnections involve the carbon-carbon bonds of the cyclopropane ring and the carbon-heteroatom bonds of the ether and carboxylic acid functionalities.

One logical disconnection is at the carboxylic acid group, suggesting a precursor such as 1-isopropoxycyclopropylmethanol or 1-isopropoxycyclopropanecarbonitrile. The alcohol could be oxidized to the desired carboxylic acid, while the nitrile could be hydrolyzed. This simplifies the target to the synthesis of a 1-isopropoxy-substituted cyclopropane ring with a one-carbon functional group handle.

Further disconnection of the cyclopropane ring itself leads to two main strategies. The first involves a [2+1] cycloaddition approach, where a two-carbon alkene component and a one-carbon carbene or carbenoid equivalent are combined. In this scenario, isopropyl vinyl ether would be a key starting material, reacting with a carbene that bears a masked carboxylic acid function.

An alternative disconnection breaks one of the C-C bonds of the cyclopropane ring, suggesting an intramolecular cyclization of a suitable acyclic precursor. This precursor would already contain the isopropoxy group and a precursor to the carboxylic acid, with reactive functionalities positioned to facilitate a 3-membered ring closure.

| Disconnection | Precursor | Forward Reaction |

| C-COOH Bond | 1-Isopropoxycyclopropylmethanol | Oxidation |

| C-COOH Bond | 1-Isopropoxycyclopropanecarbonitrile | Hydrolysis |

| Cyclopropane Ring ([2+1]) | Isopropyl vinyl ether + Carbene with COOH surrogate | Cyclopropanation |

| Cyclopropane Ring (Intramolecular) | γ-halo-α-isopropoxy ester/nitrile | Intramolecular Cyclization |

Approaches to Cyclopropane Ring Formation in the Presence of Oxygen-Containing Functional Groups

The presence of the isopropoxy group on the cyclopropane ring necessitates careful consideration of the reaction conditions to avoid undesired side reactions. Several methods for cyclopropane ring formation can be adapted for this purpose.

Carbene and Carbenoid Cyclopropanation Reactions

The reaction of an alkene with a carbene or carbenoid is a fundamental method for constructing cyclopropane rings. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the cyclopropanation of isopropyl vinyl ether is a key potential step.

One common method involves the use of diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper complexes. For instance, the reaction of isopropyl vinyl ether with ethyl diazoacetate would yield ethyl 1-isopropoxycyclopropanecarboxylate, which can then be hydrolyzed to the target acid. The stereospecificity of carbene additions ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is another viable option. youtube.com This reaction is known for its mild conditions and tolerance of various functional groups, including ethers. The reaction of isopropyl vinyl ether under Simmons-Smith conditions would generate isopropoxycyclopropane, which would then require functionalization at the C1 position. A modified Simmons-Smith reaction using a carbenoid bearing a protected carboxyl group could also be envisioned.

| Carbene/Carbenoid Source | Alkene Substrate | Intermediate Product | Key Features |

| Ethyl Diazoacetate/Rh₂(OAc)₄ | Isopropyl vinyl ether | Ethyl 1-isopropoxycyclopropanecarboxylate | Catalytic, stereospecific |

| Diiodomethane/Zn-Cu | Isopropyl vinyl ether | Isopropoxycyclopropane | Mild conditions, functional group tolerance |

Intramolecular Cyclization Pathways

Intramolecular cyclization offers a powerful strategy for the regioselective formation of the cyclopropane ring. This approach involves an acyclic precursor containing all the necessary atoms for the final ring system, with a nucleophilic center and a leaving group positioned to favor a 3-exo-tet cyclization.

For the synthesis of this compound, a potential precursor would be a γ-halo-α-isopropoxy ester or nitrile. Treatment of such a substrate with a strong, non-nucleophilic base would generate a carbanion at the α-position, which would then displace the halide in an intramolecular SN2 reaction to form the cyclopropane ring. The choice of the ester or nitrile group is strategic, as they can be subsequently converted to the carboxylic acid.

Ring-Closing Reactions from Acyclic Precursors

While less common for the synthesis of simple cyclopropanes, ring-closing metathesis (RCM) could theoretically be employed, although it would require a more complex acyclic precursor with two terminal double bonds. A more relevant ring-closing strategy for this target would be a variation of the Kulinkovich reaction. The Kulinkovich reaction typically produces cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst. A modification of this reaction could potentially be adapted to generate a 1-isopropoxycyclopropanol, which could then be oxidized.

Introduction and Manipulation of the Carboxylic Acid Moiety

The introduction of the carboxylic acid group is a critical step in the synthesis of the target molecule. This can be achieved either by incorporating a precursor to the carboxyl group during the cyclopropane ring formation or by functionalizing a pre-formed cyclopropane ring.

Carbonylation Strategies

Carbonylation reactions, which involve the introduction of a carbonyl group, offer a direct route to the carboxylic acid or its derivatives. One plausible strategy is the carbonylation of a 1-isopropoxycyclopropylmetal species. For example, a 1-isopropoxycyclopropyllithium or Grignard reagent, which could potentially be formed from the corresponding halide, could react with carbon dioxide to yield the carboxylate.

Alternatively, a palladium-catalyzed carbonylation of a suitable precursor could be employed. For instance, a 1-isopropoxy-1-halocyclopropane could undergo carbonylation in the presence of a palladium catalyst and carbon monoxide.

A more indirect but potentially effective strategy involves the carbonylation of a cyclopropanol (B106826) precursor. While the direct carbonylation of 1-isopropoxycyclopropanol to the carboxylic acid is not a standard transformation, related reactions involving the ring-opening of cyclopropanols followed by carbonylation are known and could be adapted.

Another approach is the oxidation of a 1-isopropoxycyclopropylmethanol. This precursor could be synthesized, for example, by the reduction of an ester such as ethyl 1-isopropoxycyclopropanecarboxylate. The primary alcohol can then be oxidized to the carboxylic acid using a variety of reagents, such as chromium-based oxidants (e.g., Jones reagent) or milder, more selective methods like a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

Finally, the hydrolysis of a nitrile group is a well-established method for the synthesis of carboxylic acids. If 1-isopropoxycyclopropanecarbonitrile is synthesized, it can be hydrolyzed under acidic or basic conditions to afford the target carboxylic acid.

| Precursor | Reagents | Product |

| 1-Isopropoxycyclopropyl Halide | 1. Mg or n-BuLi; 2. CO₂ | This compound |

| 1-Isopropoxycyclopropyl Halide | CO, Pd catalyst, nucleophile | Ester or Amide of the target acid |

| 1-Isopropoxycyclopropylmethanol | CrO₃, H₂SO₄ (Jones reagent) | This compound |

| 1-Isopropoxycyclopropanecarbonitrile | H₃O⁺ or OH⁻, H₂O | This compound |

Oxidative Cleavage Routes to Carboxylic Acids

The formation of the carboxylic acid group at the C1 position of the cyclopropane ring can be accomplished through the oxidative cleavage of a suitable precursor. This strategy involves the scission of a carbon-carbon bond in a starting material that already contains the 1-isopropoxycyclopropane core. Common oxidative cleavage methods, such as ozonolysis or permanganate (B83412) oxidation, are powerful tools for converting functional groups like alkenes or carbonyls into carboxylic acids. youtube.com

For instance, a precursor such as 1-isopropoxy-1-vinylcyclopropane could be subjected to ozonolysis. The reaction proceeds by treating the alkene with ozone (O₃), followed by a workup under oxidative conditions, typically using hydrogen peroxide (H₂O₂), to yield the desired carboxylic acid. youtube.com Alternatively, strong oxidizing agents like hot, concentrated potassium permanganate (KMnO₄) can cleave the double bond directly to the carboxylic acid. youtube.com Another potential route involves the oxidation of a 1-acyl-1-isopropoxycyclopropane. The haloform reaction, for example, can convert a methyl ketone precursor into a carboxylic acid. More general methods for ketone oxidation, though often requiring harsh conditions, could also be employed. organic-chemistry.org

The choice of method depends on the stability of the cyclopropane ring and the isopropoxy group under the strong oxidative conditions required for the cleavage reaction.

| Method | Precursor Functional Group | Key Reagents | Product |

| Ozonolysis | Alkene (C=CH₂) | 1. O₃ 2. H₂O₂ (oxidative workup) | Carboxylic Acid (-COOH) |

| Permanganate Oxidation | Alkene (C=CH₂) | Hot, conc. KMnO₄, H⁺/OH⁻ | Carboxylic Acid (-COOH) |

| Haloform Reaction | Methyl Ketone (-COCH₃) | Br₂/NaOH or I₂/NaOH | Carboxylic Acid (-COOH) |

| Ruthenium-Catalyzed Oxidation | Alkyne (C≡CH) | RuO₂/Oxone | Carboxylic Acid (-COOH) |

Installation and Transformation of the Isopropoxy Group

The introduction of the isopropoxy group is a critical step that defines the ether functionality of the target molecule. This can be achieved either by forming the ether bond on a pre-existing 1-hydroxycyclopropane derivative or by transforming a different alkoxy group into the desired isopropoxy moiety.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. byjus.com In the context of this compound synthesis, this reaction would typically involve a 1-hydroxycyclopropanecarboxylate ester as the starting material. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide nucleophile. youtube.com This alkoxide then attacks an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) via a bimolecular nucleophilic substitution (Sₙ2) mechanism to form the ether linkage. wikipedia.orgmasterorganicchemistry.com

A significant challenge in this specific application is the nature of the alkyl halide. Isopropyl halides are secondary halides, which can lead to a competing elimination (E2) reaction, forming propene, especially in the presence of a sterically hindered or strong base. wikipedia.org Therefore, careful optimization of reaction conditions, such as temperature and choice of base and solvent, is crucial to maximize the yield of the desired ether product.

| Alcohol Precursor | Isopropyl Source | Base | Typical Solvent | Product |

| Ethyl 1-hydroxycyclopropanecarboxylate | 2-Bromopropane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Ethyl 1-isopropoxycyclopropanecarboxylate |

| Methyl 1-hydroxycyclopropanecarboxylate | 2-Iodopropane (B156323) | Potassium Hydride (KH) | Dimethylformamide (DMF) | Methyl 1-isopropoxycyclopropanecarboxylate |

| Benzyl 1-hydroxycyclopropanecarboxylate | Isopropyl tosylate | Sodium Hydroxide (B78521) (NaOH) | Dimethyl Sulfoxide (DMSO) | Benzyl 1-isopropoxycyclopropanecarboxylate |

Alternative routes to the isopropoxy group involve the transformation of an existing functional group. Alcoholysis is a reaction where an alcohol displaces the alcohol moiety of an ester. dss.go.th In a potential synthetic pathway, a precursor like ethyl 1-methoxycyclopropanecarboxylate could undergo alcoholysis with isopropanol. This reaction is typically catalyzed by an acid or a base. Enzymatic catalysis, for example using lipases, offers a milder and potentially more selective alternative for such transformations. dss.go.th

Trans-etherification, the exchange of one alkoxy group for another on an ether, is a less common but viable strategy. This would involve reacting a precursor, such as 1-methoxycyclopropanecarboxylic acid, with an excess of an isopropoxy source, like isopropyl alcohol or a metal isopropoxide, often under acidic or catalytic conditions to facilitate the exchange. The efficiency of these methods would depend heavily on the relative reactivity of the leaving group and the stability of the cyclopropane ring under the reaction conditions.

Catalytic Systems and Reagent Selection in this compound Synthesis

The successful synthesis of this compound relies on the judicious selection of catalysts and reagents for each synthetic step. The high ring strain of the cyclopropane core makes it susceptible to ring-opening, requiring mild and selective reaction conditions. wikipedia.org

For the installation of the isopropoxy group via the Williamson synthesis, the choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are preferred for generating the alkoxide from the precursor alcohol, as they minimize side reactions. youtube.com

In oxidative cleavage routes , the choice of oxidant is paramount. Ozone (O₃) is a highly effective reagent for cleaving double bonds, but its reactivity requires careful control. arkat-usa.org Ruthenium-based catalysts, such as ruthenium(IV) oxide (RuO₂), in combination with a stoichiometric oxidant like Oxone, can effectively cleave alkynes to carboxylic acids and represent a powerful catalytic system for such transformations. organic-chemistry.org

Transition metal catalysis can play a role in the synthesis of the functionalized cyclopropane precursors themselves. nih.govnih.gov For example, palladium-catalyzed reactions are often employed for the formation and functionalization of cyclopropane rings. nih.gov The final hydrolysis of an ester precursor to the target carboxylic acid is typically achieved using bases like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system, which provides controlled and efficient saponification. google.com

| Synthetic Step | Class of Reagent/Catalyst | Specific Example | Function |

| Etherification | Strong Base | Sodium Hydride (NaH) | Deprotonation of precursor alcohol to form nucleophilic alkoxide. |

| Oxidative Cleavage | Strong Oxidant | Ozone (O₃) / Hydrogen Peroxide (H₂O₂) | Cleavage of a C=C double bond to form a carboxylic acid. |

| Oxidative Cleavage | Catalyst/Oxidant System | RuO₂ / Oxone | Catalytic cleavage of a C≡C triple bond to form a carboxylic acid. |

| Ester Hydrolysis | Base | Lithium Hydroxide (LiOH) | Saponification of a precursor ester to the final carboxylic acid. |

| Ring Functionalization | Transition Metal Catalyst | Palladium(0) complexes | Catalyze C-H activation or cross-coupling reactions to build precursors. nih.gov |

Reaction Pathways for Carboxylic Acid Derivatives of this compound

The carboxylic acid moiety of this compound is a versatile functional handle for the synthesis of various derivatives, such as esters, amides, and acid halides. The formation of these derivatives typically proceeds through nucleophilic acyl substitution, a well-established reaction mechanism in organic chemistry.

The general mechanism involves the activation of the carboxyl group, followed by the attack of a nucleophile. For instance, in esterification under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent attack by an alcohol molecule, followed by the elimination of water, yields the corresponding ester. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activated intermediate can then readily react with a wide range of nucleophiles to form esters, amides, and other derivatives.

The table below illustrates the common reaction pathways for the formation of various carboxylic acid derivatives from a generic carboxylic acid, which are applicable to this compound.

| Derivative | Reagent(s) | General Mechanism |

| Ester | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide | Amine (RNH₂), Coupling Agent (e.g., DCC) or heat | Nucleophilic Acyl Substitution |

| Acyl Halide | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Nucleophilic Acyl Substitution |

| Anhydride | Acyl Halide or another Carboxylic Acid with a dehydrating agent | Nucleophilic Acyl Substitution |

Mechanisms of Cyclopropane Ring Opening and Rearrangement Reactions

The inherent ring strain of the cyclopropane ring in this compound makes it prone to ring-opening and rearrangement reactions under various conditions. These transformations are often the most mechanistically complex and synthetically useful reactions of this class of compounds.

Thermal Rearrangements

Thermal rearrangements of cyclopropanes are driven by the release of ring strain. For donor-acceptor cyclopropanes, these rearrangements can lead to the formation of five-membered rings or acyclic products. The specific outcome is highly dependent on the substitution pattern and the reaction conditions. While specific studies on the thermal rearrangement of this compound are not extensively documented, analogies can be drawn from related systems. For instance, vinylcyclopropanes are known to undergo thermal rearrangement to form cyclopentenes. In the case of this compound, a possible thermal pathway could involve homolytic cleavage of a C-C bond to form a diradical intermediate, which can then rearrange to a more stable structure.

Acid-Catalyzed Transformations

Acid catalysis plays a crucial role in the ring-opening of donor-acceptor cyclopropanes. nih.gov The presence of both an electron-donating and an electron-withdrawing group facilitates the cleavage of the cyclopropane ring under acidic conditions. nih.gov The reaction is typically initiated by the protonation of the carbonyl oxygen of the carboxylic acid group, which further enhances its electron-withdrawing nature. This polarization weakens the adjacent C-C bond of the cyclopropane ring, making it susceptible to nucleophilic attack.

The regioselectivity of the ring opening is governed by the stability of the resulting carbocationic intermediate. The attack of a nucleophile can occur at either of the two carbons of the cleaved bond, leading to different products. The isopropoxy group can stabilize a positive charge on the adjacent carbon through resonance, thus influencing the site of nucleophilic attack. For instance, in the presence of an alcohol as a nucleophile, an acid-catalyzed ring opening could lead to the formation of a γ-alkoxy ester.

Metal-Catalyzed Ring Modifications

Transition metals are powerful catalysts for a wide array of transformations involving cyclopropanes. These reactions often proceed through the formation of a metallacyclobutane intermediate, which can then undergo various rearrangements or react with other substrates. The reactivity and selectivity of these transformations can be finely tuned by the choice of the metal catalyst and the ligands.

For cyclopropyl (B3062369) carboxylates, metal-catalyzed reactions can lead to a diverse range of products, including cycloaddition products and ring-opened structures. For example, palladium-catalyzed reactions of vinylcyclopropanes are known to proceed via a (π-allyl)palladium complex. While specific metal-catalyzed reactions of this compound are not widely reported, it is plausible that it could participate in similar transformations, with the isopropoxy and carboxylic acid groups influencing the coordination of the metal and the subsequent reaction pathway.

Mechanistic Roles of the Isopropoxy Group in Directed Transformations

The isopropoxy group plays a multifaceted role in directing the reactivity of this compound. Its primary electronic effect is that of an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the cyclopropane ring. This electron-donating nature is crucial for the classification of this molecule as a donor-acceptor cyclopropane.

In acid-catalyzed ring-opening reactions, the isopropoxy group can stabilize a developing positive charge on the adjacent carbon atom, thereby directing the regioselectivity of nucleophilic attack. This stabilization occurs through the formation of an oxonium ion, which is a resonance-stabilized carbocation.

Furthermore, the steric bulk of the isopropoxy group can also influence the stereochemical outcome of reactions. It can hinder the approach of reagents from one face of the molecule, leading to a preference for attack from the less hindered face. This steric hindrance can be a valuable tool in controlling the stereoselectivity of reactions involving the cyclopropane ring or the carboxylic acid functionality.

Kinetic and Thermodynamic Considerations in this compound Reactivity

The reactivity of this compound is governed by a delicate balance of kinetic and thermodynamic factors. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a significant thermodynamic driving force for ring-opening reactions. However, the activation energy for these reactions can be substantial, meaning that they may be kinetically slow under mild conditions.

The presence of the donor (isopropoxy) and acceptor (carboxylic acid) groups lowers the activation energy for ring-opening, particularly under acid-catalyzed or metal-catalyzed conditions. This is because these substituents can stabilize the transition states and intermediates involved in the reaction.

The table below provides a qualitative overview of the kinetic and thermodynamic considerations for different reaction types involving a generic donor-acceptor cyclopropane, which can be extrapolated to this compound.

| Reaction Type | Kinetic Factors | Thermodynamic Factors |

| Thermal Rearrangement | High activation energy, often requires high temperatures. | Favorable due to release of ring strain. |

| Acid-Catalyzed Ring Opening | Lower activation energy due to stabilization of intermediates. | Highly favorable, driven by both ring strain release and formation of stable products. |

| Metal-Catalyzed Transformations | Activation energy is dependent on the specific catalyst and reaction pathway. | Generally favorable, with product stability being a key driving force. |

It is important to note that the specific kinetic and thermodynamic parameters for reactions involving this compound would require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the atomic connectivity can be assembled.

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The protons of the cyclopropane ring are known to resonate at unusually high fields (upfield) due to the ring's diamagnetic anisotropy. acs.orgresearchgate.netnih.gov In this compound, the two methylene (B1212753) (-CH₂-) groups on the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent and are expected to produce complex multiplets. The isopropoxy group will show a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very low field. libretexts.org

Predicted ¹H NMR Data:

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the range of δ 10.0-13.0 ppm. This signal would disappear upon shaking the sample with D₂O. libretexts.org

Isopropoxy Methine Proton (-OCH(CH₃)₂): A septet is predicted around δ 3.8-4.2 ppm due to coupling with the six methyl protons.

Isopropoxy Methyl Protons (-OCH(CH₃)₂): A doublet is expected around δ 1.2-1.4 ppm due to coupling with the single methine proton.

Cyclopropane Methylene Protons (-CH₂-): The four protons on the cyclopropane ring are expected to show complex multiplets in the highly shielded region of δ 0.8-1.5 ppm. The geminal and cis/trans vicinal couplings would result in overlapping signals. dtic.mil

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | broad singlet |

| -OCH (CH₃)₂ | 3.8 - 4.2 | septet |

| -OCH(CH₃ )₂ | 1.2 - 1.4 | doublet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The carbons of a cyclopropane ring are characteristically found at a high field (upfield), with the parent cyclopropane resonating at δ -2.7 ppm. docbrown.info The presence of substituents shifts these values downfield. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a low field. libretexts.org

Predicted ¹³C NMR Data:

Carbonyl Carbon (-COOH): The signal for this carbon is expected in the range of δ 175-185 ppm. libretexts.org

Quaternary Cyclopropane Carbon (C-1): The carbon atom bonded to both the isopropoxy and carboxylic acid groups would be deshielded relative to other ring carbons, predicted to be in the range of δ 40-50 ppm.

Isopropoxy Methine Carbon (-OCH(CH₃)₂): This carbon is expected to resonate around δ 68-72 ppm.

Cyclopropane Methylene Carbons (-CH₂-): These carbons are expected to be highly shielded, with signals predicted in the range of δ 15-25 ppm.

Isopropoxy Methyl Carbons (-OCH(CH₃)₂): The two equivalent methyl carbons are expected to appear around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | 175 - 185 |

| C -1 (quaternary) | 40 - 50 |

| -OC H(CH₃)₂ | 68 - 72 |

| Ring -C H₂- | 15 - 25 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key COSY correlation would be observed between the isopropoxy methine proton (septet) and the isopropoxy methyl protons (doublet). Correlations between the complex multiplets of the cyclopropane ring protons would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methine proton at δ ~4.0 ppm to the methine carbon at δ ~70 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for connecting different parts of the molecule. Key expected correlations would include:

A correlation from the isopropoxy methine proton to the quaternary cyclopropane carbon (C-1).

Correlations from the isopropoxy methyl protons to both the isopropoxy methine carbon and the quaternary cyclopropane carbon (C-1).

Correlations from the cyclopropane methylene protons to the quaternary carbon (C-1) and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide insights into the molecule's preferred conformation. For instance, NOESY could show correlations between the isopropoxy group protons and the protons on the cyclopropane ring, helping to define their spatial arrangement.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Carboxylic acids have highly characteristic IR spectra. orgchemboulder.com A very broad absorption band is expected between 2500 and 3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com Superimposed on this broad band would be the sharper C-H stretching absorptions of the isopropyl and cyclopropyl groups (around 2850-3000 cm⁻¹). A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is predicted in the range of 1700-1725 cm⁻¹. orgchemboulder.com Other significant peaks include the C-O stretching vibrations for the carboxylic acid and the ether linkage, expected in the 1050-1300 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While water is a weak Raman scatterer, making it suitable for aqueous samples, the technique is generally less sensitive than IR. nih.gov The C=O stretch is typically a weaker and sharper band in Raman spectra compared to IR. The symmetric vibrations of the cyclopropane ring and the C-C backbone of the isopropoxy group are expected to be strong in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad, strong) | Weak |

| Alkyl C-H | Stretch | 2850 - 3000 (medium) | Strong |

| Carbonyl C=O | Stretch | 1700 - 1725 (strong, sharp) | Medium, sharp |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 (strong) | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns. The molecular formula for this compound is C₇H₁₂O₃, giving it a nominal molecular weight of 144 Daltons.

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 144. Common fragmentation pathways for such a molecule would likely include:

Loss of the isopropyl group: Cleavage of the ether C-O bond could lead to a fragment from the loss of a propyl radical (•C₃H₇), resulting in a peak at m/z = 101.

Loss of propene: A common rearrangement for isopropyl ethers involves the elimination of propene (C₃H₆), which would lead to a peak at m/z = 102.

Loss of the carboxyl group: Decarboxylation could occur, leading to the loss of COOH (45 Da) or CO₂ (44 Da).

Cleavage of the cyclopropane ring: The strained ring can undergo fragmentation, leading to a series of smaller ions. For the parent cyclopropanecarboxylic acid, major fragments are seen at m/z 85, 41, and 39. nist.gov

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecule or its fragments.

The calculated exact mass for the neutral molecule this compound (C₇H₁₂O₃) is 144.07864 Da. In HRMS, this would typically be observed as the protonated molecule [M+H]⁺ in positive ion mode.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ | C₇H₁₂O₃ | 144.07864 |

| [M+H]⁺ | C₇H₁₃O₃⁺ | 145.08647 |

This precise mass measurement provides strong evidence for the molecular formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the parent molecule, this compound, is first ionized and isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged product ions. The analysis of these fragments provides valuable information about the molecule's connectivity and functional groups.

While specific experimental MS/MS data for this compound is not widely published, the fragmentation behavior can be predicted based on the known fragmentation rules for carboxylic acids and ethers. libretexts.org The primary sites for fragmentation would be the bonds adjacent to the carbonyl group and the ether oxygen, as well as the strained cyclopropane ring.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, neutral loss of 17 Da) and the entire carboxyl group (–COOH, neutral loss of 45 Da). libretexts.org Ethers typically fragment through cleavage of the C-O bond. For this compound, this could involve the loss of the isopropyl group or the entire isopropoxy group. The resulting fragment ions help to piece together the structure of the original molecule.

Table 1: Predicted MS/MS Fragmentation Data for this compound (Protonated Molecule [M+H]⁺) This table is illustrative and based on general fragmentation principles of related chemical structures. Actual experimental values may vary.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 145.08 | 127.07 | H₂O (18.01 Da) | Ion resulting from dehydration |

| 145.08 | 103.07 | C₃H₆ (42.01 Da) | Loss of propene from the isopropoxy group |

| 145.08 | 100.05 | COOH (45.03 Da) | Loss of the carboxylic acid group |

| 145.08 | 85.06 | C₃H₇OH (60.02 Da) | Cleavage resulting in loss of isopropanol |

Computational and Theoretical Studies of 1 Isopropoxycyclopropanecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional structure of molecules. A geometry optimization of 1-Isopropoxycyclopropanecarboxylic acid using DFT would determine the most stable arrangement of its atoms in space, providing key information on bond lengths, bond angles, and dihedral angles. While DFT has been used to study the geometry of other organic molecules, including those with carboxylic acid groups, specific data for this compound is not available. mdpi.commdpi.comnih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) (Note: This table is for illustrative purposes only, as no specific data was found.)

| Parameter | Predicted Value |

|---|---|

| C-C (cyclopropane) | ~1.51 Å |

| C-O (ether) | ~1.43 Å |

| C=O (carbonyl) | ~1.21 Å |

| O-H (hydroxyl) | ~0.97 Å |

| C-C-C (cyclopropane) | ~60° |

| O-C-C (ether) | ~118° |

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. For this compound, this analysis would pinpoint the regions most susceptible to electrophilic and nucleophilic attack. Such analyses have been performed on other carboxylic acids to understand their electronic properties. actascientific.comresearchgate.net

Conformational Analysis and Energy Minima Determination

Molecules with rotatable bonds, such as the isopropoxy group in this compound, can exist in various spatial arrangements called conformers. Conformational analysis aims to identify the different possible conformers and determine their relative energies to find the most stable, or "energy minima," conformations. This is critical for understanding how the molecule might interact with other molecules. Studies on similar cyclic compounds, like substituted cyclohexanes, demonstrate the importance of this type of analysis. nih.govspcmc.ac.innih.gov

Prediction of Spectroscopic Parameters via Computational Models

Computational models can predict spectroscopic data, such as NMR chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, computational spectroscopy would provide a theoretical spectrum to compare against experimental results, aiding in its characterization.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative) (Note: This table is for illustrative purposes only, as no specific data was found.)

| Spectroscopic Technique | Predicted Feature | Wavenumber/Chemical Shift |

|---|---|---|

| IR Spectroscopy | C=O stretch | ~1700-1725 cm⁻¹ |

| IR Spectroscopy | O-H stretch | ~2500-3300 cm⁻¹ (broad) |

| ¹H NMR | -COOH proton | ~10-13 ppm |

Simulations of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the step-by-step process of a chemical reaction, including the identification of high-energy transition states. For this compound, this could involve simulating its synthesis or its participation in various chemical transformations. Understanding the reaction mechanism at a molecular level is key to optimizing reaction conditions and predicting potential byproducts.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. youtube.com An MD simulation of this compound, potentially in a solvent or interacting with another molecule, would provide insights into its dynamic behavior and the nature of its intermolecular forces, such as hydrogen bonding. mdpi.commdpi.comnih.govnih.gov This is particularly relevant for understanding its physical properties, like solubility and boiling point.

Stereochemical Aspects of 1 Isopropoxycyclopropanecarboxylic Acid

Analysis of Chiral Centers within the Molecular Structure

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituents. khanacademy.orgyoutube.com In the structure of 1-Isopropoxycyclopropanecarboxylic acid, the C1 carbon of the cyclopropane (B1198618) ring is a chiral center. This carbon is attached to four distinct groups:

An isopropoxy group (-OCH(CH₃)₂)

A carboxylic acid group (-COOH)

A methylene (B1212753) group within the cyclopropane ring (-CH₂-) which is part of the C1-C2 bond

Another methylene group within the cyclopropane ring (-CH₂-) which is part of the C1-C3 bond

Although both C2 and C3 are methylene groups, they are not equivalent from the perspective of the C1 carbon due to their positions within the constrained ring structure. Therefore, the C1 atom is bonded to four unique substituents, rendering it a stereogenic center. khanacademy.org The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-1-Isopropoxycyclopropanecarboxylic acid and (S)-1-Isopropoxycyclopropanecarboxylic acid. These enantiomers are non-superimposable mirror images of each other. nii.ac.jpyoutube.com

| Chiral Center | Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 | Number of Stereoisomers |

|---|---|---|---|---|---|

| C1 | -COOH (Carboxylic acid) | -OCH(CH₃)₂ (Isopropoxy) | -C2H₂- (Cyclopropane ring) | -C3H₂- (Cyclopropane ring) | 2 (One pair of enantiomers) |

Diastereoselective and Enantioselective Synthesis Strategies for this compound

Synthesizing a specific enantiomer of a chiral compound is a significant goal in organic chemistry. nii.ac.jp Several strategies can be employed to achieve the enantioselective or diastereoselective synthesis of this compound.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org For the synthesis of this compound, a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, could be attached to a precursor molecule to form an amide or ester. wikipedia.orgnih.gov

The synthesis could proceed as follows:

An achiral acrylic acid derivative is reacted with a chiral auxiliary (e.g., (R,R)-pseudoephedrine) to form a chiral enoate.

The cyclopropanation of this chiral enoate is then carried out. The steric hindrance from the chiral auxiliary directs the incoming carbene to one face of the double bond, leading to the formation of one diastereomer preferentially.

Finally, the chiral auxiliary is cleaved from the cyclopropane product, yielding the enantiomerically enriched this compound and allowing the auxiliary to be recovered and reused. sigmaaldrich.comwikipedia.org

Asymmetric catalysis is a powerful method for synthesizing chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. mdpi.com The synthesis of chiral cyclopropanes via catalytic asymmetric addition of a carbene to an alkene is a well-established method. nih.govdicp.ac.cn

This strategy could be applied by reacting an appropriate alkene substrate, such as an isopropoxy-substituted acrylate, with a diazo compound in the presence of a chiral transition metal complex. rsc.org Catalysts based on rhodium, copper, or cobalt with chiral ligands have been shown to be effective in promoting highly enantioselective cyclopropanation reactions. nih.govdicp.ac.cn The chiral catalyst creates a chiral environment that differentiates between the two faces of the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product. nih.gov This method avoids the need for stoichiometric chiral reagents and the additional steps of attaching and removing an auxiliary. mdpi.com

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org A racemic mixture of this compound or its ester derivative could be resolved using this technique.

For instance, an enzymatic kinetic resolution could be employed. mdpi.comnih.gov A lipase, a type of enzyme, could selectively catalyze the hydrolysis or esterification of one enantiomer of a 1-Isopropoxycyclopropanecarboxylate ester at a much faster rate than the other. nih.gov This would result in a mixture of the unreacted, enantiomerically pure ester and the hydrolyzed carboxylic acid of the opposite configuration, which can then be separated. The efficiency of a kinetic resolution is determined by the selectivity factor (s), with higher values indicating better separation of the enantiomers. wikipedia.org

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a diastereoselective reaction. sigmaaldrich.com | Often reliable and predictable stereochemical outcomes. nih.gov | Requires additional steps for attachment and removal; uses stoichiometric amounts of the auxiliary. wikipedia.org |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. mdpi.com | High atom economy; small amount of chiral material needed. dicp.ac.cn | Catalyst development can be complex; may require optimization for specific substrates. nih.gov |

| Kinetic Resolution | Separation of a racemate based on the differential reaction rates of enantiomers with a chiral agent. wikipedia.org | Can be highly effective, especially with enzymes. mdpi.com | Maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org |

Computational Modeling of Stereoisomerism and Chirality

Computational chemistry offers powerful tools for studying the stereochemical aspects of molecules like this compound. nih.gov Molecular modeling can be used to visualize the three-dimensional structures of the (R) and (S) enantiomers and to calculate their relative energies and properties.

Key applications of computational modeling include:

Conformational Analysis: Determining the most stable conformations of the enantiomers by considering the rotation around the C-O and C-C single bonds.

Prediction of Chiroptical Properties: Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic circular dichroism (ECD) spectra and optical rotation values. These theoretical predictions can be compared with experimental data to assign the absolute configuration of a synthesized enantiomer.

Modeling Reaction Pathways: Computational models can be used to investigate the transition states of the diastereoselective and enantioselective synthesis reactions described above. nih.gov For example, modeling the interaction between a chiral catalyst and the alkene substrate can help explain the origin of enantioselectivity in an asymmetric cyclopropanation reaction. This understanding can guide the design of more efficient and selective catalysts.

Derivatization and Functionalization Strategies of 1 Isopropoxycyclopropanecarboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group is the most reactive site for derivatization on the 1-isopropoxycyclopropanecarboxylic acid molecule. Standard organic synthesis methods can be employed to convert it into esters and amides, which are fundamental transformations in medicinal chemistry and materials science.

Esterification: Esterification involves the reaction of the carboxylic acid with an alcohol. Common methods include:

Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion. youtube.com

Carbodiimide-Mediated Coupling : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.deorgsyn.org This intermediate readily reacts with an alcohol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form the ester with high yields under mild conditions. orgsyn.org

Conversion to Acyl Halide : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.dersc.org The resulting acyl chloride reacts rapidly with alcohols to yield the corresponding ester. fishersci.de

Amidation: Amidation is the process of forming an amide bond by reacting the carboxylic acid with a primary or secondary amine.

Direct Thermal Condensation : While possible by heating the ammonium (B1175870) salt of the carboxylic acid, this method often requires harsh conditions. libretexts.org

Coupling Reagent-Mediated Amidation : This is the most common and efficient method. Similar to esterification, coupling agents like DCC, EDC, or peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, which then reacts with an amine to form the amide bond. fishersci.deresearchgate.net These reactions are typically fast and high-yielding at room temperature. fishersci.de

Via Acyl Chlorides : The carboxylic acid can be converted to an acyl chloride, which then readily reacts with an amine to produce the amide. This method, often referred to as the Schotten-Baumann reaction, is highly effective but involves an extra synthetic step. fishersci.dersc.org

| Transformation | Method | Key Reagents | Typical Conditions |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | Heat, reflux |

| Carbodiimide Coupling | Alcohol, EDC or DCC, DMAP (catalyst) | Room temperature, aprotic solvent | |

| Acyl Chloride Intermediate | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | Step 1: Reflux Step 2: 0°C to room temp | |

| Amidation | Coupling Reagent | Amine, HATU or PyBOP, Base (e.g., DIEA) | Room temperature, aprotic solvent (e.g., DMF) |

| Acyl Chloride Intermediate | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Step 1: Reflux Step 2: 0°C to room temp |

Derivatization for Enhanced Spectroscopic Detection and Separation

Chemical derivatization is a key strategy to overcome challenges in the analysis of carboxylic acids by chromatographic methods. nih.govbohrium.com The process involves modifying the analyte to improve its properties for separation and detection, such as increasing its volatility, enhancing its ionization efficiency in mass spectrometry, or introducing a chromophore for UV detection. researchgate.net

For Gas Chromatography-Mass Spectrometry (GC-MS): Carboxylic acids are generally non-volatile and polar, making them unsuitable for direct GC-MS analysis. Derivatization is essential to convert them into more volatile and thermally stable forms. mdpi.com A common technique is silylation , where active hydrogens in the carboxylic acid group are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The resulting TMS esters are significantly more volatile and produce characteristic mass spectra, facilitating their identification and quantification. psu.edu

For Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS can analyze many carboxylic acids directly, derivatization can significantly enhance sensitivity, especially for trace-level analysis. researchgate.netnih.gov The primary goals are to improve chromatographic retention on reversed-phase columns and increase ionization efficiency in the mass spectrometer source (e.g., electrospray ionization - ESI). nih.govbohrium.com Derivatization reagents are often designed to introduce a permanently charged group or a group that is easily protonated, leading to a much stronger signal in positive-ion ESI-MS. researchgate.netresearchgate.net For example, reagents like 4-bromo-N-methylbenzylamine can be used to derivatize carboxylic acids, improving their detection by LC-MS/MS. researchgate.netnih.gov

| Technique | Purpose | Common Reagent Class | Example Reagent | Resulting Derivative |

|---|---|---|---|---|

| GC-MS | Increase volatility and thermal stability | Silylating agents | BSTFA | Trimethylsilyl (TMS) ester |

| LC-MS | Improve ionization efficiency and chromatographic separation | Amidation/Esterification with charged tags | 4-bromo-N-methylbenzylamine | Amide with a permanent positive charge |

If this compound were synthesized as a mixture of enantiomers (chiral molecules that are mirror images of each other), determining the enantiomeric ratio would be crucial. A common method for this is derivatization with a chiral derivatizing agent (CDA) . nih.gov A CDA is a single, pure enantiomer of another molecule that reacts with both enantiomers of the target acid. This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC. researchgate.netmdpi.com By separating and quantifying the two resulting diastereomeric products, the original ratio of the enantiomers can be accurately determined. nih.gov Novel triazine-type chiral derivatization reagents have been developed for the highly sensitive detection of chiral carboxylic acids by UPLC-MS/MS analysis. nih.govresearchgate.net

Functionalization of the Isopropoxy Group (e.g., Cleavage, Trans-etherification)

The isopropoxy group provides another site for modification, although it is generally less reactive than the carboxylic acid.

Ether Cleavage : The ether linkage can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would replace the isopropoxy group with a hydroxyl group, yielding 1-hydroxycyclopropanecarboxylic acid, and would also produce 2-bromopropane (B125204) or 2-iodopropane (B156323) as a byproduct. Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving ethers under milder conditions.

Trans-etherification : This process involves exchanging the isopropoxy group for a different alkoxy group. While less common than ether cleavage, it can be achieved under specific catalytic conditions, typically involving acid or metal catalysts, by reacting the compound with a large excess of a different alcohol.

Modifications of the Cyclopropane (B1198618) Ring (e.g., Halogenation, Hydroxylation)

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. nih.gov Additionally, the C-H bonds on the ring can be functionalized.

Ring-Opening Reactions : The strain energy of the cyclopropane ring (approximately 27 kcal/mol) can be released through reactions that cleave one of the C-C bonds. nih.govjst.go.jp This can be initiated by various reagents, including electrophiles, radicals, or transition metals, leading to 1,3-difunctionalized linear products. nih.govrsc.org For example, electrochemical methods can achieve oxidative ring-opening to install two functional groups at the 1 and 3 positions. nih.govrsc.org

Halogenation : Direct halogenation of the C-H bonds on the cyclopropane ring can be achieved, typically through radical mechanisms. libretexts.org For instance, reaction with bromine (Br₂) or N-bromosuccinimide (NBS) under UV light or with a radical initiator could lead to the substitution of a hydrogen atom on the ring with a bromine atom. The Hell-Volhard-Zelinsky (HVZ) reaction allows for the specific halogenation of the alpha-carbon of a carboxylic acid, but this would not apply to the other positions on the cyclopropane ring of this specific molecule. youtube.comyoutube.com

Hydroxylation : Introducing a hydroxyl group onto the cyclopropane ring is a challenging transformation. Direct C-H oxidation methods could potentially be employed. Alternatively, a synthetic route starting from a different precursor could be used to obtain a hydroxylated version of the molecule. For example, a patented method describes the synthesis of 1-hydroxycyclopropanecarboxylic acid from 1-aminocyclopropyl formate, indicating that the hydroxylated cyclopropane core is a stable and accessible structure. google.com Transannular C-H functionalization methods have also been developed for cycloalkane carboxylic acids, which could potentially be adapted for cyclopropane systems. nih.govnih.gov

Applications of 1 Isopropoxycyclopropanecarboxylic Acid As a Building Block in Complex Chemical Synthesis

Utilization in Natural Product Synthesis

The cyclopropane (B1198618) moiety is a recurring structural element in a multitude of natural products, contributing to their unique three-dimensional structures and biological activities. researchgate.net While specific examples detailing the incorporation of 1-Isopropoxycyclopropanecarboxylic acid in natural product synthesis are not extensively documented, the strategic use of analogous cyclopropane building blocks provides a clear indication of its potential.

The presence of both a carboxylic acid and an ether linkage in this compound offers orthogonal handles for chemical manipulation. The carboxylic acid can be readily converted into a variety of functional groups, including esters, amides, and ketones, or can participate in decarboxylation reactions. The isopropoxy group, on the other hand, can act as a directing group or be cleaved under specific conditions to reveal a hydroxyl functionality. This dual functionality allows for the stereocontrolled introduction of the cyclopropane ring into a larger molecular framework, a critical step in the total synthesis of many complex natural products.

For instance, the synthesis of various terpenoids, alkaloids, and polyketides often involves the use of cyclopropane-containing intermediates to establish key stereocenters and ring systems. researchgate.net The rigid nature of the cyclopropane ring can be exploited to control the conformation of flexible acyclic chains or to serve as a precursor for more complex carbocyclic systems through ring-opening or rearrangement reactions.

Table 1: Examples of Natural Product Classes Containing Cyclopropane Rings

| Natural Product Class | Representative Example | Key Role of Cyclopropane Ring |

| Terpenoids | (+)-Sabinene | Bicyclic system formation |

| Fatty Acid Derivatives | Lactobacillic acid | Modification of lipid properties |

| Alkaloids | Ibogaine | Rigid scaffold for receptor binding |

| Polyketides | FR-900848 | Stereochemical control |

The strategic incorporation of a building block like this compound could offer novel routes to analogues of these natural products, potentially leading to compounds with enhanced or modified biological activities.

Incorporation into Bioactive Molecule Scaffolds

The development of novel bioactive molecules is a cornerstone of medicinal chemistry. The cyclopropane ring is considered a "bioisostere" of a double bond or a gem-dimethyl group and is often introduced into drug candidates to improve their metabolic stability, conformational rigidity, and binding affinity to biological targets. nih.gov The unique electronic properties of the cyclopropane ring can also influence the acidity or basicity of neighboring functional groups, further modulating the pharmacokinetic and pharmacodynamic properties of a molecule.

The versatility of this building block allows for its use in the construction of libraries of compounds for high-throughput screening. By systematically varying the substituents on the carboxylic acid and exploring reactions at the cyclopropane ring, a wide range of chemical space can be explored, increasing the probability of identifying novel hits and leads for drug discovery programs.

Table 2: Potential Bioactive Scaffolds Incorporating this compound

| Scaffold Type | Potential Therapeutic Area | Rationale for Inclusion |

| Peptidomimetics | Protease inhibitors | Conformational constraint of the peptide backbone |

| Spirocyclic compounds | CNS disorders | Introduction of 3D complexity |

| Fused-ring systems | Oncology | Rigidification of the molecular structure |

The incorporation of this building block into known bioactive scaffolds or as a core element in novel molecular designs holds significant promise for the discovery of next-generation therapeutics.

Role in the Synthesis of Advanced Organic Materials

The application of well-defined molecular building blocks is crucial in the design and synthesis of advanced organic materials with tailored properties. The rigid and compact nature of the cyclopropane ring makes it an attractive component for the construction of materials with specific conformational and packing characteristics.

While the direct use of this compound in materials science is an emerging area, the principles governing the use of functionalized cyclopropanes can be extrapolated. The carboxylic acid functionality allows for the incorporation of this building block into polymers, such as polyesters and polyamides, through condensation polymerization. The isopropoxy group and the cyclopropane ring would then act as pendant groups, influencing the polymer's thermal properties, solubility, and morphology.

Furthermore, the cyclopropane ring can undergo ring-opening polymerization under certain catalytic conditions, leading to the formation of polymers with unique repeating units. The reactivity of the cyclopropane ring could also be harnessed in the development of responsive materials, where an external stimulus triggers a change in the material's properties through a chemical transformation of the cyclopropane moiety.

Table 3: Potential Applications of Cyclopropane-Containing Organic Materials

| Material Type | Potential Application | Key Feature Conferred by Cyclopropane |

| Liquid Crystals | Display technologies | Anisotropic molecular shape |

| Organic Semiconductors | Flexible electronics | Modulation of electronic properties |

| Porous Organic Frameworks | Gas storage and separation | Defined pore size and geometry |

The integration of this compound into the design of new organic materials could lead to the development of novel systems with enhanced performance and functionality.

Development of Novel Reagents and Catalysts from this compound

The unique reactivity of the cyclopropane ring can be exploited in the design of novel reagents and catalysts for organic synthesis. The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, leading to the formation of reactive intermediates.

This compound could serve as a precursor for the development of new chiral ligands for asymmetric catalysis. nih.gov By resolving the racemic mixture of the acid and subsequently modifying the carboxylic acid and isopropoxy groups, a library of chiral ligands could be synthesized. The rigid cyclopropane backbone would provide a well-defined stereochemical environment around a metal center, potentially leading to high levels of enantioselectivity in a variety of chemical transformations.

Additionally, the carboxylic acid functionality could be used to immobilize the cyclopropane-containing molecule onto a solid support, facilitating the development of heterogeneous catalysts that can be easily recovered and recycled. The isopropoxy group could be modified to include other catalytically active moieties, leading to the creation of bifunctional catalysts.

Table 4: Potential Reagents and Catalysts Derived from this compound

| Reagent/Catalyst Type | Potential Application in Synthesis | Design Principle |

| Chiral Phosphine Ligands | Asymmetric hydrogenation | Rigid cyclopropane backbone |

| N-Heterocyclic Carbene Precursors | Organocatalysis | Steric and electronic tuning |

| Supported Catalysts | Flow chemistry | Immobilization via the carboxylate |

The development of novel reagents and catalysts based on the this compound scaffold has the potential to open up new avenues in synthetic methodology.

Strategic Integration into Convergent and Divergent Synthetic Routes

The efficiency and elegance of a synthetic route are often dictated by the strategic use of building blocks that allow for either convergent or divergent approaches. nih.govnih.gov A convergent synthesis involves the preparation of complex molecules from several independently synthesized fragments, while a divergent synthesis allows for the creation of a library of related compounds from a common intermediate.

In a divergent synthesis, this compound can serve as a central scaffold from which a variety of analogues can be prepared. nih.gov The carboxylic acid can be transformed into a range of functional groups, and the cyclopropane ring can undergo various transformations, such as ring-opening or cycloaddition reactions. This approach is particularly valuable in medicinal chemistry for the rapid generation of structure-activity relationships.

Table 5: Comparison of Convergent and Divergent Strategies Using this compound

| Synthetic Strategy | Description | Advantage |

| Convergent | Coupling of pre-synthesized fragments | Increased efficiency and overall yield |

| Divergent | Synthesis of multiple analogues from a common intermediate | Rapid exploration of chemical space |

The strategic application of this compound in both convergent and divergent synthetic routes underscores its value as a versatile and powerful building block in modern organic synthesis.

Future Research Directions and Emerging Paradigms for 1 Isopropoxycyclopropanecarboxylic Acid

Exploration of Sustainable and Green Synthesis Routes

Future research could focus on developing environmentally benign methods for synthesizing 1-Isopropoxycyclopropanecarboxylic acid. Conventional synthetic routes for cyclopropane (B1198618) derivatives can involve hazardous reagents and generate significant waste. A key objective would be to align the synthesis with the principles of green chemistry. rsc.orgnih.gov

Potential research avenues include:

Catalytic Approaches: Investigating the use of non-toxic, recyclable catalysts (e.g., enzyme or metal-based) to improve atom economy and reduce energy consumption. rsc.org

Bio-based Feedstocks: Exploring the possibility of using renewable starting materials derived from biomass to construct the cyclopropane ring and introduce the isopropoxy group. nih.govscispace.com

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

A comparative analysis of potential green synthesis routes is conceptualized in the table below.

| Metric | Traditional Route (Hypothetical) | Potential Green Route 1 (Biocatalysis) | Potential Green Route 2 (Photocatalysis) |

| Starting Materials | Petrochemical-based | Renewable (e.g., glycerol, sugars) | Petrochemical or bio-based |

| Catalyst | Stoichiometric reagents | Enzymes (e.g., cyclopropane synthase mimics) | Photoredox catalyst |

| Solvent | Chlorinated solvents (e.g., DCM) | Water/Buffer | Benign organic solvents (e.g., DMC) |

| Energy Input | High temperature/pressure | Ambient temperature/pressure | Visible light irradiation |

| Byproducts | Halogenated waste, metal salts | Minimal, biodegradable | Minimal |

Development of High-Throughput Screening for Novel Reactivity

High-throughput screening (HTS) could dramatically accelerate the discovery of new reactions and applications for this compound. researchgate.net By automating the process of running many reactions in parallel, researchers could rapidly explore a vast chemical space. nih.gov

Future HTS campaigns could investigate:

Derivatization Reactions: Screening libraries of reagents to functionalize the carboxylic acid group, aiming to create novel esters, amides, or other derivatives with potential applications in materials science or pharmaceuticals.

Ring-Opening Reactions: Exploring conditions (e.g., catalysts, temperatures) that promote selective opening of the cyclopropane ring to yield functionalized linear chains.

Catalyst Discovery: Screening diverse catalyst libraries to identify new catalytic transformations where this compound can act as a substrate or a ligand. nih.gov

The design of such an HTS workflow is outlined below.

| Stage | Objective | Technology/Method | Key Parameters |

| 1. Library Preparation | Create diverse sets of reactants and catalysts | Acoustic dispensing, robotic liquid handlers | Concentration, stoichiometry |

| 2. Reaction Execution | Run hundreds/thousands of reactions in parallel | Miniaturized reactors (e.g., 384-well plates) | Temperature, time, atmosphere |

| 3. High-Throughput Analysis | Rapidly detect product formation | Mass spectrometry (MS), UV/Vis spectroscopy nih.gov | Yield, purity, structure confirmation |

| 4. Hit Validation | Confirm positive results from the primary screen | LC-MS, NMR spectroscopy | Structure verification, reproducibility |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives could be significantly enhanced by moving from traditional batch processing to continuous flow chemistry and automated platforms. youtube.com Flow chemistry offers superior control over reaction parameters, leading to improved safety, consistency, and scalability. youtube.com

Key areas for future development include:

Process Optimization: Using automated flow reactors to rapidly optimize reaction conditions (temperature, pressure, residence time, stoichiometry) for the synthesis of this compound, minimizing byproduct formation. nih.gov

Multi-step Synthesis: Designing telescoped or multi-step flow sequences where crude product from one step is directly used as the input for the next, eliminating the need for intermediate purification. scielo.br

On-Demand Synthesis: Utilizing automated synthesizers with pre-packed reagent cartridges to enable the on-demand production of specific derivatives for screening and testing, enhancing research efficiency. youtube.comnih.govmdpi.com

Investigation of Solid-State Properties and Crystal Engineering

The solid-state properties of this compound, such as its crystal structure, polymorphism, and solubility, are currently unknown. Crystal engineering offers a strategy to control these properties by forming multi-component crystals (co-crystals) with other molecules. rsc.orgul.ie

Future research in this area would involve:

Crystallization and Structure Elucidation: Systematically screening different solvents and conditions to grow single crystals suitable for X-ray diffraction analysis, which would reveal the three-dimensional arrangement of molecules.

Polymorph Screening: Investigating whether the compound can exist in multiple crystalline forms (polymorphs), as different polymorphs can have distinct physical properties.

Co-crystal Formation: Attempting to co-crystallize this compound with pharmaceutically active ingredients or other functional molecules to modify properties like solubility or stability. mdpi.com A related compound, 1-aminocyclopropane-1-carboxylic acid, has been studied for its crystal structure, providing a precedent for such analyses within this class of molecules. nih.gov

Advanced Spectroscopic Applications for In-Situ Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, advanced spectroscopic techniques could be employed for real-time, in-situ monitoring.

Promising techniques for future studies include:

FTIR and Raman Spectroscopy: Using probes to monitor the concentration of reactants, intermediates, and products in real-time by observing their characteristic vibrational frequencies. rsc.orggeochemicalperspectivesletters.org This can provide valuable kinetic data and mechanistic insights.

UV/Vis Spectroscopy: Monitoring reactions that involve chromophoric species, which could be useful for tracking the progress of certain catalytic cycles. mdpi.com

NMR Spectroscopy: Employing flow-NMR or in-situ NMR probes to obtain detailed structural information about species present in the reaction mixture as the reaction progresses.

This approach would allow for the precise tracking of reaction profiles, helping to identify transient intermediates and optimize reaction conditions with a high degree of control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.